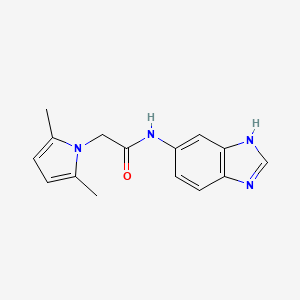![molecular formula C22H25N3O5 B10989859 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10989859.png)
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its pharmacological properties.
準備方法
The synthesis of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is typically derived from indole-3-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid group of the indole is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with 2-aminoethylamine.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction with the amide intermediate. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced amide or indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the trimethoxyphenyl group, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of biological activities. The indole core can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell cycle regulation.
類似化合物との比較
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyrazole core instead of indole.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-benzimidazole-3-carboxamide: Similar structure but with a benzimidazole core.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-quinoline-3-carboxamide: Similar structure but with a quinoline core.
The uniqueness of this compound lies in its specific combination of the indole core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties.
特性
分子式 |
C22H25N3O5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
1-methyl-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-25-13-16(15-7-5-6-8-17(15)25)22(27)24-10-9-23-21(26)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,27) |
InChIキー |
GDBWRRNCXBATIZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B10989778.png)
![methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989781.png)
![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989793.png)
![3-(4-chlorophenyl)-N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989797.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B10989805.png)
![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide](/img/structure/B10989818.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989820.png)
![N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989823.png)
![N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989828.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10989832.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10989842.png)
![methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10989848.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10989851.png)
